Home > Products > Screening Compounds P60838 > 2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide
2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide - 894001-65-1

2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide

Catalog Number: EVT-3432736
CAS Number: 894001-65-1
Molecular Formula: C24H25N3O5
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

    Compound Description: Ivacaftor is an FDA-approved drug used as a potentiator in cystic fibrosis treatment. It enhances the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically improving chloride channel activity. []

    Relevance: Ivacaftor, like 2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide, contains a carboxamide group linked to an aromatic system. While Ivacaftor is based on a quinoline core, the target compound features an indole moiety. This structural similarity suggests a potential for shared pharmacological properties, particularly as both compounds are likely involved in modulating protein function. []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid

    Compound Description: This compound is an investigational corrector for cystic fibrosis treatment. It aims to improve the cellular processing of the ΔF508-CFTR protein. []

    Relevance: This compound, alongside 2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide, shares the 2,2-difluoro-1,3-benzodioxol-5-yl substructure. This specific benzodioxole derivative is important in both correctors and potentiators for cystic fibrosis, indicating its significance in interacting with the CFTR protein. The presence of this shared substructure in the target compound suggests its potential involvement in modulating CFTR function, although its precise role (corrector or potentiator) is unclear without further investigation. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

    Compound Description: This is another investigational corrector under development for cystic fibrosis treatment. It is designed to improve the cellular processing of the ΔF508-CFTR protein. []

    Relevance: This compound is related to 2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide due to the shared 2,2-difluoro-1,3-benzodioxol-5-yl and indole structural motifs. This emphasizes the importance of both these structural features in interacting with the CFTR protein. The presence of these motifs in the target compound reinforces its potential role in cystic fibrosis treatment, although further research is needed to define its specific mechanism of action. []

1-(5-methyl-1H-indol-6-yl)ethan-1-one

    Compound Description: This compound is a synthetic indole derivative prepared via a Diels-Alder cycloaddition followed by acid-catalyzed cyclization and deprotection. It serves as a precursor to other indole-based compounds, particularly gramine derivatives. []

    Relevance: The core structure of 1-(5-methyl-1H-indol-6-yl)ethan-1-one, a 5-methyl-1H-indol-6-yl moiety, is also present in 2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide. This structural similarity places both compounds within the broader class of indole derivatives, suggesting potential for shared chemical reactivity and potential biological activities, although these would vary depending on the specific substituents attached to the indole core. []

1-3-[(dimethylamino) methyl]-5-methyl-1H-indol-6-ylethan-1-one

    Compound Description: This compound is a gramine derivative synthesized from 1-(5-methyl-1H-indol-6-yl)ethan-1-one via a Mannich reaction. Gramine derivatives are known for their diverse biological activities and often serve as intermediates in the synthesis of more complex molecules. []

Amide Derivatives of 5-amino-4-hydroxy-8-(1H-indol-5-yl) octan 2,7-substituted

    Compound Description: This refers to a series of compounds described by a general formula where various substitutions are possible at different positions, all sharing a core structure of 5-amino-4-hydroxy-8-(1H-indol-5-yl)octan-2,7-substituted with an amide group. These compounds are investigated as renin inhibitors for the treatment of hypertension. []

    Relevance: While the exact structure of 2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide doesn't perfectly match the general formula described, it shares the key features of an indole ring and an amide group. Furthermore, both the target compound and the described series are designed for pharmaceutical applications, suggesting a potential for overlapping biological activities, although their specific targets and mechanisms of action might differ. []

Properties

CAS Number

894001-65-1

Product Name

2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C24H25N3O5/c1-3-26(4-2)22(28)14-27-13-18(17-7-5-6-8-19(17)27)23(29)24(30)25-12-16-9-10-20-21(11-16)32-15-31-20/h5-11,13H,3-4,12,14-15H2,1-2H3,(H,25,30)

InChI Key

BMODYTVCHJOMFA-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.